molecular formula C17H23NO4 B2907179 N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 336174-18-6

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2907179
CAS No.: 336174-18-6
M. Wt: 305.374
InChI Key: XNGVFPDAYNZWKD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.374. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the ethoxy and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields, distinguishing it from similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVFPDAYNZWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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